9-Borabicyclo[3.3.1]nonane, also known as 9-BBN or banana borane, is a colorless solid organoborane compound widely used in organic chemistry as a hydroboration reagent []. It exists as a hydride-bridged dimer structure that readily cleaves in the presence of reducible substrates []. Due to its unique structure and properties, 9-BBN plays a significant role in organic synthesis, particularly in the preparation of terminal alcohols.
The key feature of 9-BBN's structure is the bicyclic ring system composed of two cyclohexane rings bridged by a boron atom and a hydrogen atom. This unique arrangement creates a sterically hindered environment around the boron atom []. The nickname "banana borane" stems from the resemblance of the simplified structure to a banana, with the boron atom representing the curved portion and the two cyclohexane rings forming the elongated part []. This steric hindrance is crucial for the regioselectivity observed in hydroboration reactions with 9-BBN.
9-BBN is prepared by the reaction of 1,5-cyclooctadiene and borane (BH3), typically in ethereal solvents like diethyl ether [].
1,5-cyclooctadiene + 2 BH3 → 9-BBN (dimer) + H2
Commercially, 9-BBN is available as a solution in tetrahydrofuran (THF) or as a solid [].
One of the most important reactions involving 9-BBN is hydroboration. In this reaction, 9-BBN reacts with alkenes to form organoboranes. The regioselectivity of 9-BBN favors the anti-Markovnikov addition, where the boron atom becomes attached to the less substituted carbon of the alkene. This regioselectivity is attributed to the steric bulk around the boron atom, which hinders its approach to the more substituted carbon.
Following hydroboration, the organoborane can be further manipulated to generate various functional groups. For instance, oxidative cleavage with hydrogen peroxide (H2O2) in an aqueous potassium hydroxide (KOH) solution converts the organoborane to a terminal alcohol. This reaction sequence makes 9-BBN particularly valuable for the synthesis of primary alcohols.
Here's the complete reaction sequence for converting an alkene to a primary alcohol using 9-BBN:
alkene + 9-BBN (dimer) → organoboraneorganoborane + H2O2 + KOH → primary alcohol + B(OH)3 + KOH
Flammable;Corrosive